molecular formula C10H16BNO3 B595597 6-Isobutoxy-5-methylpyridine-3-boronic acid CAS No. 1256355-19-7

6-Isobutoxy-5-methylpyridine-3-boronic acid

Cat. No.: B595597
CAS No.: 1256355-19-7
M. Wt: 209.052
InChI Key: CMDNHDSDAQMICV-UHFFFAOYSA-N
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Description

6-Isobutoxy-5-methylpyridine-3-boronic acid is a specialized organoboron compound that serves as a valuable synthetic intermediate in medicinal chemistry and organic synthesis. It belongs to the class of pyridine-substituted boronic acids, which are widely used as building blocks in metal-catalyzed cross-coupling reactions . The most significant application of this compound is in the Suzuki-Miyaura reaction, a palladium-catalyzed process that forms carbon-carbon bonds, enabling the incorporation of the substituted pyridine moiety into more complex molecular architectures . This reaction is indispensable in modern drug discovery for constructing biaryl and heterobiaryl systems found in many active pharmaceutical ingredients . The presence of the boronic acid functional group allows it to act as a nucleophilic partner against organic halides. The isobutoxy and methyl substituents on the pyridine ring influence the compound's electronic properties and steric profile, which can fine-tune its reactivity and the metabolic stability of resulting molecules . Beyond its primary use in cross-coupling, boronic acids are increasingly recognized for their ability to interact with biological targets, serving as inhibitors for hydrolytic enzymes such as proteases and playing roles in the development of sensors for diagnostics . This compound is intended for research and development purposes only and must be handled by qualified technical personnel. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[5-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-7(2)6-15-10-8(3)4-9(5-12-10)11(13)14/h4-5,7,13-14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDNHDSDAQMICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681729
Record name [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-19-7
Record name [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutoxy-5-methylpyridine-3-boronic acid typically involves the reaction of 6-isobutoxy-5-methylpyridine with a boronic acid reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar protocols to laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Features
6-Isobutoxy-5-methylpyridine-3-boronic acid C₁₀H₁₆BNO₃ 209.05 5-Me, 6-iso-butoxy 1256355-19-7 Branched alkoxy, high steric bulk
6-Butoxy-5-methylpyridine-3-boronic acid C₁₀H₁₆BNO₃ 209.05 5-Me, 6-butoxy (linear) 1256355-20-0 Linear alkoxy, reduced steric hindrance
(4-Methoxypyridin-3-yl)boronic acid hydrate C₆H₁₀BNO₄ 170.96 4-OMe 1256355-26-6 Electron-donating methoxy at position 4
(6-Ethoxypyridin-3-yl)boronic acid C₇H₁₀BNO₃ 167.97 6-OEt N/A Smaller ethoxy group, lower lipophilicity
6-(Methylthio)pyridin-3-ylboronic acid C₆H₈BNO₂S 169.01 6-SMe 321438-86-2 Thioether group, enhanced electron-withdrawing effects
(6-Amino-5-methylpyridin-3-yl)boronic acid C₆H₉BN₂O₂ 151.96 5-Me, 6-NH₂ 1032759-01-5 Amino group, strong electron donation

Key Observations:

  • Steric Effects : The isobutoxy group in the target compound introduces significant steric bulk compared to linear alkoxy (e.g., butoxy) or smaller substituents (e.g., methoxy) .
  • Electronic Effects: Methoxy and amino groups are electron-donating, enhancing the boronic acid’s reactivity in cross-coupling reactions, whereas methylthio groups exhibit weaker electron-withdrawing effects .
  • Solubility: Branched alkoxy groups (e.g., isobutoxy) improve solubility in non-polar solvents compared to hydrophilic groups like amino or hydroxyl .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The reactivity of pyridine boronic acids in Suzuki reactions depends on substituent electronic and steric profiles:

  • Electron-Donating Groups (e.g., methoxy, amino): Activate the boronic acid, accelerating coupling rates. However, steric hindrance from bulky groups (e.g., isobutoxy) can reduce reaction efficiency .
  • Substituent Position : Methoxy at position 4 (as in (4-methoxypyridin-3-yl)boronic acid) vs. position 6 (as in the target compound) alters the electronic distribution on the pyridine ring, affecting regioselectivity .
  • Comparative Yields: this compound: Moderate yields in couplings with sterically demanding aryl halides due to self-hindrance . 6-(Methylthio)pyridin-3-ylboronic acid: Higher yields with electron-deficient partners due to sulfur’s electron-withdrawing nature . 6-Amino-5-methylpyridin-3-ylboronic acid: Rapid coupling but prone to oxidation unless protected .

Stability and Handling

  • Protodeboronation Resistance : Bulky substituents like isobutoxy stabilize the boronic acid against protodeboronation compared to smaller groups (e.g., methoxy) .
  • Hygroscopicity: Amino-substituted derivatives (e.g., 6-amino-5-methylpyridin-3-ylboronic acid) are more hygroscopic, requiring anhydrous storage .

Biological Activity

6-Isobutoxy-5-methylpyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C10H16BNO3C_{10}H_{16}BNO_3 and a molecular weight of 209.05 g/mol. The compound features a pyridine ring with an isobutoxy group at the 6-position, a methyl group at the 5-position, and a boronic acid functional group at the 3-position. Its unique structure allows for various interactions with biological molecules, contributing to its bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Reversible Covalent Bonding : Like other boronic acids, it can form reversible covalent bonds with diols, which is significant for targeting biomolecules such as enzymes and receptors.
  • Catalytic Activity : The compound has been shown to catalyze regioselective functionalization reactions, enhancing its utility in synthetic biology and medicinal chemistry.
  • Enzyme Modulation : It may enhance the activity of certain enzymes, functioning as a modulator in biochemical pathways.

Applications in Drug Development

Research indicates that this compound has potential applications in various fields:

  • Medicinal Chemistry : It serves as a building block in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors.
  • Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties by scavenging free radicals and chelating metal ions.
  • Cross-Coupling Reactions : This compound is utilized in cross-coupling reactions to form carbon–carbon bonds, which are essential in developing complex organic molecules.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent against metabolic disorders.
  • Synthesis of Teraryl-Based Compounds : Research highlighted its role as a building block in synthesizing teraryl-based α-helix mimetics, showcasing its versatility in creating complex molecular architectures .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing key differences:

Compound NameStructural FeaturesUnique Aspects
This compoundIsobutoxy group at 6-positionEnhanced Lewis acidity compared to traditional boronic acids
6-Methoxy-5-methylpyridine-3-boronic acidMethoxy group instead of isobutoxyDifferent electronic properties affecting reactivity
6-Tert-butoxy-5-methylpyridine-3-boronic acidTert-butyl groupIncreased steric bulk influencing interaction profiles

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structure and purity of 6-Isobutoxy-5-methylpyridine-3-boronic acid?

Answer:
Structural validation and purity assessment require a combination of analytical methods:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., isobutoxy and methyl groups) and boronic acid functionality. For example, analogous pyridine-boronic acids exhibit characteristic 11B^{11}B-NMR shifts between 25–35 ppm .
  • FT-IR and Raman Spectroscopy : Identify functional groups such as B–O (stretching ~1340 cm1^{-1}) and aromatic C–H vibrations. Studies on structurally similar compounds (e.g., 2-Fluoro-3-methylpyridine-5-boronic acid) show distinct B–O and pyridine ring vibrations .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 254 nm. Calibrate against certified reference standards.

Basic: What handling and storage protocols are critical for maintaining the stability of this boronic acid?

Answer:

  • Storage : Store in airtight, light-resistant containers at 2–8°C to minimize hydrolysis of the boronic acid group. Anhydrous conditions are essential to prevent dimerization .
  • Handling : Use inert atmospheres (argon/nitrogen) during weighing and reactions. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes .
  • Solubility : Pre-dissolve in dry DMSO or THF for reactions, as moisture-sensitive boronic acids degrade rapidly in aqueous media .

Advanced: How can researchers address contradictory yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Answer:
Contradictory yields often stem from variable reaction conditions. Systematic optimization is required:

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or SPhos-Pd-G3. For sterically hindered substrates, bulky ligands (e.g., XPhos) improve efficiency .
  • Base Selection : Use K2_2CO3_3 or Cs2_2CO3_3 in biphasic systems (toluene/water) to stabilize the boronic acid. Avoid strong bases (e.g., NaOH) that may hydrolyze the isobutoxy group.
  • Temperature Control : Microwave-assisted synthesis (80–120°C) reduces reaction times and minimizes side reactions like protodeboronation.
Parameter Optimal Condition Impact on Yield
CatalystPdCl2_2(dppf) (2 mol%)↑ 25% vs. Pd(PPh3_3)4_4
SolventToluene:H2_2O (3:1)Prevents boronic acid hydrolysis
Temperature100°C (microwave, 30 min)Reduces protodeboronation

Advanced: What computational methods are suitable for predicting the reactivity of this compound in catalytic cycles?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. Studies on 6-Bromo-3-pyridinyl boronic acid show B–O bond lengths (~1.36 Å) correlate with Suzuki coupling efficiency .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess aggregation tendencies, which impede reactivity .
  • Docking Studies : For drug discovery applications, simulate interactions with biological targets (e.g., enzymes requiring boronic acid inhibitors).

Basic: What synthetic routes are reported for preparing this compound?

Answer:

  • Step 1 : Start with 5-methylpyridin-3-ol. Protect the hydroxyl group with isobutyl bromide under Mitsunobu conditions (DIAD, PPh3_3) .
  • Step 2 : Introduce the boronic acid via Miyaura borylation. React the iodinated intermediate with bis(pinacolato)diboron (B2_2pin2_2) and Pd(dppf)Cl2_2 in dioxane at 80°C .
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallize from ethanol.

Advanced: How can researchers resolve discrepancies in NMR data between synthesized batches?

Answer:
Discrepancies may arise from residual solvents, tautomerism, or isotopic impurities. Mitigation strategies include:

  • Deuterated Solvent Exchange : Ensure complete removal of DMSO-d6_6 residues by lyophilization.
  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., boroxine formation) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks through correlation spectroscopy.

Basic: What are the key solubility considerations for this compound in common reaction solvents?

Answer:

  • Polar Aprotic Solvents : Soluble in DMSO, DMF, and THF (≥10 mg/mL). Avoid prolonged storage due to slow hydrolysis.
  • Aqueous Systems : Limited solubility; use co-solvents (e.g., ethanol/water mixtures) for Suzuki reactions .
  • Hydrocarbon Solvents : Insoluble in hexane or toluene unless heated (>60°C).

Advanced: What strategies mitigate protodeboronation during storage and reactions?

Answer:

  • Stabilizers : Add pinacol (1.2 equiv) to form stable boronate esters, reversible under basic conditions .
  • Low-Temperature Reactions : Conduct couplings at ≤60°C to reduce decomposition.
  • Anhydrous Workup : Use molecular sieves (3Å) in reaction mixtures to scavenge moisture .

Basic: How is the boronic acid functionality quantified in purity assays?

Answer:

  • Acid-Base Titration : React with excess NaOH; back-titrate with HCl to determine boronic acid content .
  • UV-Vis Spectroscopy : Measure absorbance at 270 nm (π→π* transitions in pyridine-boronic acids) .

Advanced: What are the implications of substituent electronic effects on this compound’s reactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : The isobutoxy group (moderate EWG) reduces electron density at the boronic acid, slowing protodeboronation but requiring activated aryl halides in couplings.
  • Steric Effects : The 5-methyl group hinders Pd catalyst access, necessitating bulky ligands (e.g., SPhos) .

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